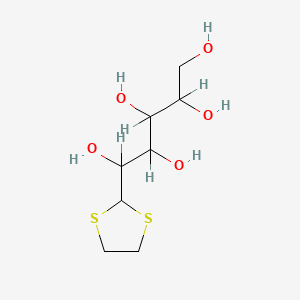

d-Glucose ethylene thioketal

Description

Significance of Carbohydrate Derivatives as Chiral Scaffolds in Organic Synthesis

Carbohydrates are abundant, relatively inexpensive, and stereochemically rich molecules, making them ideal candidates for the "chiral pool," a collection of readily available enantiomerically pure compounds used as starting materials in asymmetric synthesis. rsc.orguniversiteitleiden.nl Their well-defined stereocenters provide a pre-existing chiral framework that can be transferred to new, non-carbohydrate target molecules. This approach is highly efficient as it bypasses the need for developing complex asymmetric catalytic methods to control stereochemistry.

Researchers utilize carbohydrates as multifunctional chiral scaffolds, which are molecular frameworks that present multiple reactive sites in a defined three-dimensional arrangement. nih.govacs.org This allows for the systematic and selective modification of different functional groups, leading to the creation of diverse libraries of compounds. nih.govbenthamdirect.com Monosaccharides such as d-glucose (B1605176) are particularly valued as they are endowed with multiple hydroxyl groups that can be selectively protected and functionalized. universiteitleiden.nlrsc.org The use of these natural scaffolds is a cornerstone of diversity-oriented synthesis, enabling the construction of complex natural products and biologically significant molecules. benthamdirect.com

The Role of Dithioacetals and Thioketals in Enabling Carbohydrate Transformations

Dithioacetals and thioketals are sulfur analogues of acetals and ketals, respectively, and play a crucial role in modern organic synthesis, particularly within carbohydrate chemistry. The formation of a dithioacetal, such as a cyclic ethylene (B1197577) thioketal at the anomeric carbon of a sugar, serves multiple purposes. Primarily, it functions as a robust protecting group for the aldehyde or ketone functionality inherent in the open-chain form of monosaccharides. cymitquimica.comorgosolver.com This protection is vital during synthetic sequences where the carbonyl group's reactivity would interfere with desired transformations at other positions, such as the hydroxyl groups. cymitquimica.com

The dithioacetal moiety enhances the stability of the open-chain sugar form, preventing the anomeric carbon from cyclizing into its more common hemiacetal ring structure. cymitquimica.comcdnsciencepub.com This allows for chemical manipulations that are specific to the acyclic form of the carbohydrate. cdnsciencepub.com Furthermore, the C-H bond of the dithioacetal group is acidic enough to be deprotonated by a strong base, creating a nucleophilic carbanion. This umpolung (reactivity inversion) allows the former carbonyl carbon to act as a nucleophile in carbon-carbon bond-forming reactions, a powerful tool for chain elongation and the synthesis of C-glycosides and other complex structures. universiteitleiden.nl The subsequent removal (deprotection) of the thioketal group, often achieved with reagents like mercury(II) salts or under oxidative conditions, regenerates the carbonyl group, completing the synthetic utility of this functional group. universiteitleiden.nlresearchgate.net

Specific Context of d-Glucose as a Precursor for Complex Thioketal Structures

D-Glucose is the most abundant monosaccharide in nature and serves as a primary energy source and structural component in living organisms. wikipedia.orgnih.gov Its widespread availability and well-understood chemistry make it a preferred starting point for the synthesis of complex molecules. wikipedia.orgsarchemlabs.com The transformation of D-glucose into its d-Glucose ethylene thioketal derivative is a prime example of its use as a versatile precursor. cymitquimica.com

This compound, also known as D-Glucose, cyclic 1,2-ethanediyl dithioacetal, is formed by reacting the open-chain aldehyde form of D-glucose with 1,2-ethanedithiol. cymitquimica.com This modification locks the sugar in its acyclic form, exposing its five hydroxyl groups for further chemical reactions while protecting the anomeric carbon. universiteitleiden.nlcdnsciencepub.com This intermediate is a valuable building block for synthesizing more elaborate molecules, including novel crown ethers and other complex organic structures. cymitquimica.commdpi.comnih.gov The predictable stereochemistry of the four chiral centers in the glucose backbone is retained, allowing chemists to build upon this scaffold with high stereocontrol. nih.gov

Research Findings: Properties of this compound

Detailed studies have characterized the physicochemical properties of this compound, confirming its structure and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

Table of Mentioned Compounds

Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVIILREBFKRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50791-21-4, 3650-65-5, 16732-29-9 | |

| Record name | NSC158947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Glucose ethylene thioketal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC143002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for D Glucose Ethylene Thioketal and Its Analogues

Classical Thioketalization Procedures for d-Glucose (B1605176)

Classical methods for the synthesis of d-glucose ethylene (B1197577) thioketal rely on the direct reaction of d-glucose with a dithiol, typically in the presence of an acid catalyst. This reaction effectively traps the open-chain aldehyde form of the sugar, which exists in equilibrium with its more stable cyclic hemiacetal structures.

The core of thioketal formation is the condensation reaction between the aldehyde group of d-glucose and a dithiol, most commonly ethane-1,2-dithiol. wikipedia.org This reaction is analogous to the formation of an acetal (B89532) from an alcohol but utilizes a thiol instead. khanacademy.org The reaction involves the nucleophilic attack of the sulfur atoms of the dithiol on the carbonyl carbon of the glucose molecule. The process typically proceeds in two steps: initial formation of a hemithioacetal followed by a second thiol addition and subsequent dehydration to yield the stable cyclic 1,3-dithiolane (B1216140) ring structure. wikipedia.orgkhanacademy.org

The general reaction can be represented as: d-Glucose (open-chain form) + HS(CH₂)₂SH → d-Glucose ethylene thioketal + H₂O

This transformation is significant because it converts the sugar from its cyclic pyranose or furanose form into a linear polyol structure, held in place by the thioketal group.

The condensation reaction to form thioacetals and thioketals is almost always facilitated by acid catalysis. khanacademy.orgmdpi.com Both protic acids and Lewis acids are employed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the weakly nucleophilic thiol.

Protic Acids: Strong protic acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are traditionally used. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Lewis Acids: A variety of Lewis acids are effective catalysts for this transformation, often offering milder reaction conditions and improved yields compared to protic acids. nih.gov Commonly used Lewis acids include boron trifluoride etherate (BF₃·Et₂O), zinc chloride (ZnCl₂), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). khanacademy.orgnih.gov These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. nih.gov The choice of catalyst can influence the reaction's efficiency and selectivity.

| Catalyst Type | Examples | General Reaction Conditions |

|---|---|---|

| Protic Acids | Concentrated HCl, H₂SO₄ | Often used as both solvent and catalyst; reaction at or below room temperature. |

| Lewis Acids | BF₃·Et₂O, ZnCl₂, TMSOTf, InBr₃ | Used in catalytic amounts in an inert solvent (e.g., CH₂Cl₂, CHCl₃); conditions can range from room temperature to reflux. nih.gov |

Regioselective Functionalization for Thioketal Formation

In the context of d-glucose, regioselectivity in thioketal formation primarily refers to the selective reaction at the anomeric carbon (C-1) of the open-chain aldehyde, while the numerous hydroxyl groups remain unreacted. The inherent reactivity difference between the electrophilic aldehyde and the nucleophilic hydroxyl groups allows for this selectivity. However, a significant challenge in carbohydrate chemistry is achieving selective functionalization of one hydroxyl group over others without the extensive use of protecting groups. rsc.org

While the thioketalization itself is inherently selective for the aldehyde, subsequent or prior reactions on the sugar backbone often require complex protection-deprotection strategies to differentiate between the primary and secondary hydroxyl groups. rsc.org For instance, bulky reagents like trityl chloride can be used to selectively protect the primary hydroxyl group at C-6 due to reduced steric hindrance. rsc.org Methodologies that combine thioketalization with regioselective protection in one-pot procedures are highly sought after to improve synthetic efficiency. researchgate.net

Advanced and Sustainable Synthetic Routes to Sugar Thioketals

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. In carbohydrate chemistry, this translates to minimizing the use of protecting groups and utilizing renewable resources. rsc.orgresearchgate.net

Recent advancements have focused on reactions in aqueous media or using catalysts that are tolerant of free hydroxyl groups. rsc.org For example, methods have been developed for the protecting-group-free synthesis of glycosyl thiols directly from reducing sugars in water. rsc.orgresearchgate.net These approaches often utilize water as a solvent and employ water-tolerant catalysts, aligning with the principles of green chemistry. Such strategies simplify the synthetic route to sugar thio-derivatives, making them more accessible and sustainable.

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Classical (with protecting groups) | High selectivity for complex targets. | Multiple steps (lower overall yield), high waste generation. alchemyst.co.uk |

| Protecting-Group-Free | Fewer steps, higher atom economy, less waste. researchgate.net | Can be challenging to achieve high selectivity, may require specific catalysts. |

Carbohydrates, including d-glucose, are abundant and renewable resources derived from biomass. greenchemistry-toolkit.orgbohrium.com They represent a sustainable alternative to petroleum-based feedstocks for the chemical industry. rsc.org D-glucose, readily available from the hydrolysis of starch and cellulose, is a key platform chemical for the synthesis of a wide array of valuable compounds. greenchemistry-toolkit.org

The use of d-glucose as a starting material for synthesizing thioketals is an excellent example of valorizing biomass. bohrium.com These synthetic efforts are part of a broader movement towards a bio-based economy, aiming to produce chemicals and materials from renewable sources. mdpi.comsciencedaily.com By converting abundant natural sugars into versatile chemical intermediates like this compound, chemists can create complex molecules for various applications, contributing to a more sustainable chemical industry. chemrxiv.org

Synthesis of Related Glucose Thioketal Derivatives (e.g., Diethyl Thioacetals)

The synthesis of acyclic thioacetals of glucose, such as D-glucose diethyl thioacetal, represents a fundamental transformation in carbohydrate chemistry. These derivatives are typically prepared by the reaction of the parent sugar with a thiol in the presence of an acid catalyst. The open-chain structure of these compounds allows for chemical manipulation of the individual hydroxyl groups.

A prominent example is the formation of D-glucose diethyl thioacetal from the reaction of D-glucose with ethanethiol (B150549). This reaction serves as a basis for the preparation of various derivatives. One such common derivative is the peracetylated form, which protects the hydroxyl groups and enhances solubility in organic solvents. The direct acetylation of D-glucose diethyl thioacetal with acetic anhydride (B1165640) and sodium acetate (B1210297) yields the corresponding tetra-O-acetyl derivative. cdnsciencepub.com This reaction proceeds on a steam bath for approximately 30 minutes, resulting in the tetra-O-acetyl-D-glucose diethyl thioacetal, which can be isolated in 10-15% yield. cdnsciencepub.com

Further derivatization of sugar thioacetals can lead to a range of useful chiral building blocks. chemrxiv.orgacs.org For instance, an alternative strategy for modifying sugar thioacetals involves an initial peracetylation step, followed by base-mediated elimination reactions. chemrxiv.orgacs.org The formation of these peracetate derivatives, often accomplished using pyridine (B92270) and acetic anhydride, activates specific hydroxyl groups, facilitating subsequent reactions like dehydration. chemrxiv.orgacs.org This approach has been explored for various sugar thioacetals, including those derived from D-ribose (B76849), L-rhamnose, and D-mannose. chemrxiv.orgacs.org While the synthesis of ethyl and phenyl thioacetals from sugars like L-arabinose has been established, the reaction of the ethyl thioacetal often leads to a complex mixture of products under certain basic conditions. acs.org

The table below summarizes the synthesis of a key acetylated derivative of D-glucose diethyl thioacetal.

Table 1: Synthesis of Tetra-O-acetyl-D-glucose Diethyl Thioacetal

| Starting Material | Reagents | Reaction Time | Yield |

|---|

Chemical Transformations and Reactivity of D Glucose Ethylene Thioketal

Regioselective Dehydration Reactions of Sugar Thioketals

The selective removal of a water molecule from the polyol chain of sugar thioketals, such as d-glucose (B1605176) ethylene (B1197577) thioketal, is a significant transformation that leads to the formation of unsaturated derivatives. These reactions can be controlled to favor specific positions along the sugar backbone.

Formation of Ketene (B1206846) Thioacetals

A notable dehydration reaction of sugar thioacetals is the regioselective dehydration at the C-2 position to yield ketene dithioacetals. nih.govacs.org This transformation is significant as it introduces a double bond into the sugar backbone, creating a versatile synthetic intermediate. nih.gov For instance, various sugar dithioacetals derived from aldose sugars have been successfully dehydrated to their corresponding ketene thioacetals in moderate to excellent yields, ranging from 48% to 99%. acs.org The reaction involves the activation of the C-2 hydroxyl group, which facilitates an elimination reaction. nih.govacs.org The resulting ketene thioacetals are valuable precursors for the synthesis of chiral polyols and other complex molecules. nih.govnih.gov

Stereoelectronic and Substituent Effects on Dehydration Selectivity (e.g., C-2 vs. C-3)

The selectivity of dehydration reactions in sugar thioketals is heavily influenced by stereoelectronic and substituent effects, particularly the stereochemical relationship between the hydroxyl groups at the C-2 and C-3 positions. acs.orgchemrxiv.org Substrates with a syn-stereochemistry at the C-2 and C-3 positions, such as the dithioacetal derived from L-arabinose, readily undergo dehydration. chemrxiv.org In contrast, substrates with an anti-stereochemistry at these positions, like those derived from D-ribose (B76849) and D-mannose, show little to no conversion to the corresponding alkene under similar mild basic conditions. nih.govacs.org

This difference in reactivity is attributed to the formation of an intermediate cyclic carbonate at the C-2 and C-3 positions. acs.org Sugars with syn-stereochemistry form a less sterically hindered anti-cyclic carbonate, which can easily adopt the necessary conformation for the subsequent E2 elimination. chemrxiv.org Conversely, sugars with anti-stereochemistry must form a more sterically hindered syn-cyclic carbonate, which is energetically less favorable and may also hinder the required alignment for the elimination step. acs.orgchemrxiv.org Density functional theory (DFT) calculations have indicated that the formation of the syn-carbonate is significantly more endergonic than the formation of the anti-carbonate. chemrxiv.org

For anti-sugars where the formation of a cyclic intermediate is disfavored, an alternative strategy involves converting the thioacetal to its peracetate derivative. nih.govacs.org This activates the C-2 alcohol, enabling it to function as a leaving group and facilitating dehydration under the influence of stronger bases. nih.govacs.org

Base-Mediated Dehydration Mechanisms

Base-mediated dehydration of sugar thioketals, particularly for the formation of ketene thioacetals, often proceeds through a specific mechanistic pathway. acs.org Under mild basic conditions, such as using potassium carbonate with dimethyl carbonate (DMC), the proposed mechanism involves the reversible formation of a cyclic carbonate intermediate across the C-2 and C-3 hydroxyl groups. acs.org The acidity of the C-1 proton, enhanced by the presence of the two sulfur atoms of the thioacetal, allows for its removal by the base. nih.gov This proton abstraction is followed by an E2 elimination, where the cyclic carbonate acts as a leaving group, resulting in the formation of the C-1/C-2 double bond of the ketene thioacetal. acs.orgchemrxiv.org

The success of this mechanism is highly dependent on the stereochemistry at C-2 and C-3, as previously discussed. chemrxiv.org For substrates that are unreactive under these mild conditions (i.e., those with anti-stereochemistry at C-2/C-3), a modified approach is necessary. acs.org This involves acetylation of the hydroxyl groups, followed by treatment with a stronger base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or potassium tert-butoxide. acs.org In this case, the acetate (B1210297) group at C-2 serves as a better leaving group, facilitating the elimination reaction. nih.govacs.org

Table 1: Base-Mediated Dehydration of Peracetylated Sugar Thioacetals with anti C-2/C-3 Stereochemistry

| Starting Sugar | Acetylation Yield (%) | Base | Dehydration Yield (%) |

|---|---|---|---|

| D-Ribose | 95 | DBU | 47 |

| L-Rhamnose | 96 | TBD | 96 |

| D-Mannose | 92 | tBuOK | 65 |

Data sourced from research on selective dehydration of anti-sugar thioacetals. acs.org

Desulfurization Reactions

The removal of the sulfur atoms from the thioketal group is a key transformation that unmasks the protected carbonyl functionality or, under reductive conditions, leads to a methylene (B1212753) group. This reaction significantly enhances the synthetic utility of d-glucose ethylene thioketal.

Reductive Desulfurization Strategies (e.g., Raney-Ni)

Reductive desulfurization is a powerful method for converting the thioketal group into a methylene group (–CH₂–). masterorganicchemistry.com The most common reagent employed for this transformation is Raney nickel (Raney-Ni). masterorganicchemistry.comresearchgate.net This reaction, often referred to as the Mozingo reduction, provides a means to convert a carbonyl group to an alkane in two steps: formation of the thioketal followed by desulfurization. masterorganicchemistry.com

The process involves treating the thioketal with a slurry of Raney-Ni, which is a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy. masterorganicchemistry.com The high surface area of Raney-Ni is saturated with adsorbed hydrogen, which is the active reducing agent in the desulfurization process. researchgate.netresearchgate.net The reaction effectively cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds. masterorganicchemistry.comyoutube.com

While highly effective, Raney-Ni is pyrophoric and can be difficult to handle safely. researchgate.net This has led to the development of alternative, non-pyrophoric nickel-containing reducing agents. researchgate.net

Generation of Chiral Polyols and Other Oxygen-Containing Compounds

The desulfurization of ketene thioacetals derived from this compound opens a pathway to valuable chiral polyols. nih.gov Reductive desulfurization of the ketene thioacetal group can lead to the formation of polyols that contain a stereogenic center bearing an ethyl group. nih.gov This strategy provides access to chiral building blocks that are useful in asymmetric synthesis. nih.govacs.org

Furthermore, the versatile ketene thioacetal intermediates can undergo other transformations to generate different oxygen-containing compounds. For example, further selective dehydration reactions and cyclization of these compounds can be used to access chiral heterocycles such as tetrahydrofurans (THFs) and butyrolactones, which are also important building blocks in organic synthesis. nih.gov Treatment of the glucose-derived ketene thioacetal with a Lewis acidic reagent can induce dehydration and cyclization to form a diastereomeric mixture of THFs. chemrxiv.org

Oxidative Transformations of Thioketal Moieties

The sulfur atoms within the this compound moiety are susceptible to oxidation, a characteristic that forms the basis of its most significant reactivity pathways. These transformations are of particular interest in fields such as drug delivery, where controlled cleavage of the thioketal can be triggered by specific chemical environments.

Reactive Oxygen Species (ROS)-Induced Cleavage

Thioketal moieties are recognized for their sensitivity and responsiveness to reactive oxygen species (ROS), which are highly reactive molecules and free radicals derived from molecular oxygen. researchgate.netwikipedia.org This reactivity allows for the selective cleavage of the thioketal group in the presence of ROS, a property that has been harnessed in the development of stimuli-responsive materials. wikipedia.orgwikipedia.org The cleavage process is not instantaneous but follows a specific mechanistic pathway initiated by oxidation.

The general mechanism for ROS-induced cleavage involves the initial oxidation of one of the thioether sulfur atoms to a sulfoxide (B87167). researchgate.net This step is followed by the formation of a thionium (B1214772) intermediate, which is then susceptible to hydrolysis. researchgate.netwikipedia.org The hydrolysis step ultimately breaks the carbon-sulfur bonds, leading to the release of the original carbonyl compound (in this case, d-glucose) and the corresponding thiol components, which may subsequently form disulfide products. researchgate.net The reaction kinetics and efficiency of cleavage can vary significantly depending on the specific type of ROS involved.

Table 1: Reactivity of this compound with Various Reactive Oxygen Species (ROS)

| Reactive Oxygen Species (ROS) | Relative Reactivity with Thioketals | Primary Mechanism |

| Singlet Oxygen (¹O₂) | High | Rapidly cleaves the thioketal linkage, often within minutes. |

| Hypochlorite (B82951) (OCl⁻) | High | Oxidizes thioethers at a much faster rate than hydrogen peroxide. |

| Hydroxyl Radical (•OH) | High | Can induce cleavage, resulting in the formation of two thiol fragments and the parent ketone. |

| Hydrogen Peroxide (H₂O₂) | Moderate to Low | Oxidation of thioethers by H₂O₂ under near-physiological conditions is significantly slower, with half-lives potentially on the scale of hours. |

Thioether Oxidation and Subsequent Transformations

The foundational step in the oxidative degradation of this compound is the oxidation of a thioether sulfur. This transformation converts the thioether into a sulfoxide, which is a critical intermediate in the cleavage mechanism. researchgate.net The presence of the electron-withdrawing oxygen atom in the sulfoxide group weakens the adjacent carbon-sulfur bond, facilitating the subsequent hydrolytic cleavage that regenerates the parent carbonyl group of glucose.

Kinetic analyses have demonstrated significant differences in the rates of thioether oxidation depending on the specific oxidant. For instance, hypochlorite is a far more potent oxidant for thioethers than hydrogen peroxide under comparable, near-physiological conditions. The second-order rate constant for the oxidation of a model thioether like methionine by hypochlorite can be orders of magnitude higher than that for its oxidation by hydrogen peroxide. This suggests that in biological systems or targeted chemical environments, hypochlorite would be a much more effective trigger for thioketal cleavage than hydrogen peroxide.

Subsequent transformations following the initial oxidation involve the intramolecular rearrangement or hydrolysis of the sulfoxide intermediate to break the thioketal ring and release the protected glucose molecule. The final products are the regenerated d-glucose, and the ethylene dithiol component is typically converted into its corresponding disulfide. researchgate.net

Other Key Reactivity Pathways

Beyond oxidative cleavage, the this compound can participate in other important reactions, particularly with electrophiles. Furthermore, its role as a protecting group for the anomeric carbon enables a variety of functional group interconversions on the other positions of the glucose molecule.

Reactions with Electrophiles (e.g., Halogenation)

The sulfur atoms of the thioketal are nucleophilic and can react with various electrophilic reagents. Halogenating agents, such as N-bromosuccinimide (NBS), are commonly used to cleave thioketal groups. nih.gov This reaction is particularly useful for deprotection under non-oxidative conditions. The reaction of a thioglycoside or a cyclic thioketal with NBS in the presence of water or an alcohol leads to the formation of a hemiacetal or an acetal (B89532), respectively, effectively regenerating the carbonyl functionality or a derivative thereof at the anomeric position. nih.gov

The mechanism involves the electrophilic attack of the bromonium ion (generated from NBS) on one of the sulfur atoms. This forms a sulfonium (B1226848) ion intermediate, which activates the anomeric carbon for nucleophilic attack by water. This process results in the cleavage of the C-S bond and the formation of the hemiacetal of glucose. nih.gov This method provides a valuable synthetic tool for removing the thioketal protecting group to unmask the reactive aldehyde function of glucose when needed.

Functional Group Interconversions facilitated by Thioketal Presence

The presence of the ethylene thioketal at the anomeric position of d-glucose serves two primary roles in facilitating other functional group interconversions: it acts as a stable protecting group and it can be transformed into other functional groups.

Protecting Group for Selective Modifications: The thioketal group is stable under a wide range of acidic and basic conditions, making it an excellent protecting group for the aldehyde functionality of glucose. acs.org With the anomeric carbon masked, selective reactions can be carried out on the free hydroxyl groups (at C2, C3, C4, and C6) of the glucose molecule. This allows for regioselective acetylation, methylation, or other modifications that would otherwise be complicated by the reactivity of the hemiacetal form of glucose. nih.govlibretexts.org For example, selective acetylation of the primary hydroxyl group at the C6 position can be achieved with high yield while the anomeric position remains protected as the thioketal.

Mozingo Reduction: The thioketal group itself can be directly transformed. A key example is the Mozingo reduction, which involves the hydrogenolysis of the thioketal using Raney nickel. wikipedia.orgwikipedia.orgstackexchange.com This reaction reduces the thioketal completely to a methylene (-CH₂-) group. In the case of this compound, this would result in the formation of a C-glycoside derivative where the anomeric carbon is part of a 1,2-dihydroxyethyl side chain attached to the tetrahydropyran (B127337) ring. The Mozingo reduction is performed under neutral conditions, offering a mild alternative to the strongly acidic Clemmensen reduction or the strongly basic Wolff-Kishner reduction for the deoxygenation of a carbonyl group. wikipedia.orgstackexchange.com

Table 2: Summary of Key Reactions and Transformations

| Reaction Type | Reagents | Functional Group Transformation | Significance |

| ROS-Induced Cleavage | ROS (e.g., ¹O₂, OCl⁻) | Thioketal → Aldehyde (Glucose) | Triggered release/deprotection in specific oxidative environments. |

| Electrophilic Cleavage | N-Bromosuccinimide (NBS), H₂O | Thioketal → Hemiacetal (Glucose) | Mild, non-oxidative deprotection method. |

| Mozingo Reduction | Raney Nickel (Ra-Ni), H₂ | Thioketal → Methylene group | Complete deoxygenation of the original carbonyl under neutral conditions. |

| Selective Acylation | Acylating agent, Base | Hydroxyl group → Ester | Thioketal acts as a protecting group, enabling selective modification of other parts of the molecule. |

Stereochemical Control and Chiral Applications in Organic Synthesis

d-Glucose (B1605176) Ethylene (B1197577) Thioketal as a Chiral Auxiliary and Building Block

d-Glucose ethylene thioketal, a dithioacetal derivative of d-glucose, leverages the inherent chirality of its parent molecule to direct the stereochemical outcome of synthetic transformations. Its rigid cyclic structure and multiple stereocenters provide a well-defined chiral environment, influencing the facial selectivity of reactions at prochiral centers.

Stereoselective Introduction of New Stereogenic Centers

The thioketal moiety in this compound can be strategically employed to facilitate the stereoselective introduction of new stereogenic centers. The sulfur atoms can coordinate with reagents, and the bulky chiral backbone sterically hinders one face of a reactive intermediate, thereby directing the approach of incoming reactants. For instance, the generation of a carbanion adjacent to the thioketal group, followed by quenching with an electrophile, can proceed with high diastereoselectivity. The inherent chirality of the glucose backbone dictates the preferred trajectory of the electrophile, leading to the formation of a new stereocenter with a predictable configuration.

Utilization in Asymmetric Synthesis

As a chiral building block, this compound provides a pre-existing framework of stereocenters that can be elaborated into a variety of target molecules. This "chiral pool" approach is a powerful strategy in asymmetric synthesis, as it obviates the need for developing a de novo asymmetric route to the target's core structure. The synthetic utility of this compound lies in the ability to selectively modify its various functional groups while retaining the original stereochemical integrity.

Diastereoselective and Enantioselective Synthetic Applications

The application of this compound extends to a range of diastereoselective and enantioselective reactions. In diastereoselective reactions, the existing stereocenters of the glucose moiety influence the creation of new stereocenters, leading to the preferential formation of one diastereomer over others. This is particularly evident in reactions such as aldol additions, Michael additions, and alkylations where the chiral scaffold directs the formation of the new carbon-carbon bonds.

While this compound itself is a single enantiomer, its use as a chiral auxiliary can enable enantioselective transformations. By temporarily attaching an achiral substrate to the glucose scaffold, subsequent reactions on that substrate can be rendered enantioselective. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantioenriched product.

Synthesis of Chiral Saturated Heterocycles

One of the most significant applications of this compound is in the synthesis of chiral saturated heterocycles, which are prevalent motifs in many natural products and pharmaceuticals.

Tetrahydrofurans (THFs) and Tetrahydropyrans (THPs)

The polyol chain of this compound provides a versatile starting point for the construction of substituted tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP) rings. Through a sequence of reactions involving selective protection, deprotection, and cyclization, the linear sugar backbone can be transformed into these cyclic ethers with a high degree of stereocontrol. For example, intramolecular Williamson ether synthesis or acid-catalyzed cyclization of a selectively deprotected diol derived from the thioketal can lead to the formation of chiral THFs and THPs. The stereochemistry of the resulting heterocyclic ring is directly correlated to the stereocenters present in the starting glucose derivative.

| Starting Material Derivative | Key Transformation | Heterocycle Formed | Stereochemical Outcome |

| Selectively deprotected pentane-1,4-diol | Intramolecular Williamson ether synthesis | Substituted Tetrahydrofuran | Controlled by C2-C5 stereocenters |

| Selectively deprotected hexane-1,5-diol | Acid-catalyzed cyclization | Substituted Tetrahydropyran | Controlled by C1-C5 stereocenters |

Butyrolactones and Related Lactone Architectures

The carbon framework of this compound is also amenable to oxidative cleavage and subsequent functional group manipulation to yield chiral butyrolactones and other lactone structures. For instance, oxidative cleavage of the carbon-carbon bond between C1 and C2, followed by oxidation of the resulting aldehyde and intramolecular esterification, can lead to the formation of a γ-butyrolactone. The stereocenters of the original sugar are retained in the final lactone product, providing a reliable route to these important chiral building blocks.

| Precursor from this compound | Key Reaction Sequence | Lactone Product |

| C1-C2 cleaved aldehyde-acid | Intramolecular esterification | Chiral γ-Butyrolactone |

| Modified polyol chain | Oxidation and lactonization | Various chiral lactones |

Applications in Spiroketal Synthesis

The synthesis of spiroketals, bicyclic systems joined by a single carbon atom that is part of two rings, is a significant challenge in organic synthesis, especially when multiple stereocenters are involved. The rigid structure of spiroketals is a key feature in numerous biologically active natural products. Carbohydrates, such as d-glucose, are attractive starting points for spiroketal synthesis due to their dense functionalization and inherent chirality. The conversion of the acyclic this compound into a spiroketal structure would typically involve a series of transformations to build the second ring and induce cyclization.

The theoretical stereocontrolled synthesis of polyhydroxy spiroketals from this compound would leverage the existing stereocenters of the glucose backbone to direct the formation of new stereocenters during the cyclization process. This approach relies on substrate-controlled diastereoselectivity.

A hypothetical synthetic sequence could involve the selective protection of the hydroxyl groups, followed by chain extension at one end of the molecule. This extended chain would contain a carbonyl group or a precursor to it. Subsequent deprotection and acid-catalyzed cyclization would then lead to the formation of the spiroketal. The stereochemical outcome at the spirocyclic center would be influenced by thermodynamic factors, such as the anomeric effect, and the steric hindrance imposed by the existing stereocenters and protecting groups.

Table 1: Hypothetical Stereochemical Influences in Spiroketal Formation from a d-Glucose Precursor

| Influencing Factor | Expected Outcome on Stereoselectivity |

| Anomeric Effect | Favors the conformation where an electronegative substituent at the anomeric carbon is axial. |

| Steric Hindrance | The bulky substituents will prefer to occupy equatorial positions to minimize steric strain. |

| Protecting Groups | The size and nature of the protecting groups can influence the conformational preferences of the acyclic precursor, thereby affecting the transition state of the cyclization. |

| Reaction Conditions | Kinetically controlled reactions at low temperatures may yield different stereoisomers compared to thermodynamically controlled reactions at higher temperatures. |

This table represents theoretical factors that would influence the stereochemical outcome of a spiroketalization reaction involving a d-glucose derivative.

The dithioacetal group in this compound can be deprotonated with a strong base, such as n-butyllithium, to form a lithiated dithiinyl reagent. This nucleophilic carbon species can then react with various electrophiles in carbon-carbon bond-forming reactions. This methodology, often referred to as the Corey-Seebach reaction, is a powerful tool in organic synthesis for umpolung (reversal of polarity) of the carbonyl group.

In the context of spiroketal synthesis, a potential strategy involves the intramolecular reaction of a lithiated this compound with an electrophilic center within the same molecule. For this to occur, the glucose backbone would first need to be functionalized with a side chain containing a suitable electrophile, such as an ester, aldehyde, or epoxide.

Table 2: Potential Intramolecular Reactions of a Lithiated this compound Derivative

| Electrophilic Group on Side Chain | Resulting Intermediate after Intramolecular Attack | Subsequent Steps to Spiroketal |

| Ester | Cyclic α-dithianyl ketone | Deprotection of the dithioacetal to a ketone, followed by acid-catalyzed spiroketalization. |

| Aldehyde | Cyclic α-dithianyl alcohol | Oxidation to the ketone, followed by spiroketalization. |

| Epoxide | Cyclic alcohol with the dithiane moiety | Deprotection of the dithioacetal and subsequent cyclization. |

This table outlines plausible synthetic pathways for the formation of spiroketals using an intramolecular lithiated dithiinyl reagent approach.

Despite the synthetic potential, specific and detailed examples of these approaches starting from this compound for the synthesis of polyhydroxy spiroketals are not readily found in comprehensive chemical databases, suggesting that this remains a largely unexplored area of research.

Mechanistic and Computational Investigations of Thioketal Reactions

Elucidation of Reaction Mechanisms

Mechanistic studies are fundamental to understanding the chemical transformations that sugar thioketals undergo. Research has focused on key reactions such as dehydration and oxidative cleavage, revealing complex, multi-step pathways and the critical role of specific intermediate structures.

The regioselective dehydration of sugar thioacetals, including d-glucose (B1605176) derivatives, represents a valuable transformation in synthetic chemistry, allowing for the creation of chiral building blocks. jscholarpublishers.commdpi.com Studies have shown that sugar thioacetals can be selectively dehydrated at the C-2 position under mild, basic conditions to yield ketene (B1206846) thioacetals. jscholarpublishers.comacs.org This transformation is significant as it provides access to versatile synthetic intermediates from renewable biomass sources like sugars. mdpi.comacs.org

A key insight into the mechanism of base-mediated dehydration of sugar thioacetals has been the proposed involvement of a cyclic carbonate intermediate. jscholarpublishers.com This hypothesis arose from the observation that the reaction often fails for sugar thioacetals with an anti stereochemical relationship between the C-2 and C-3 hydroxyl groups, such as in derivatives of d-ribose (B76849) or d-mannose. jscholarpublishers.comnih.gov

The proposed mechanism involves a reversible reaction of the C-2/C-3 diol system with a carbonate source (like dimethyl carbonate, which is often used in the reaction mixture) to form a five-membered cyclic carbonate. jscholarpublishers.comnih.gov Following the formation of this intermediate, a base removes the now more acidic C-1 proton, leading to an E2 elimination that breaks the C-2-O bond and forms the ketene thioacetal. nih.gov The stereochemistry at C-2 and C-3 is crucial because sugars with an anti configuration would have to form a more sterically hindered syn-cyclic carbonate, which is energetically less favorable. jscholarpublishers.comnih.gov This mechanistic proposal is strongly supported by computational studies. nih.gov

The oxidative cleavage of thioketals is another critical reaction, particularly relevant to applications where controlled release or degradation is desired, such as in drug delivery systems responsive to reactive oxygen species (ROS). smolecule.com Mechanistic investigations have proposed a pathway that diverges from some earlier assumptions. smolecule.comukm.my

A proposed mechanism for the oxidative cleavage involves an initial thioether oxidation, which leads to the formation of a key thionium (B1214772) intermediate . smolecule.comresearchgate.net This is followed by hydrolysis of the thionium ion, a step that critically involves water, to yield the corresponding ketone (or aldehyde) and disulfide products. smolecule.comresearchgate.net The involvement of water in the reaction has been confirmed through isotope-labeling studies using H₂¹⁸O, where the oxygen-18 atom is incorporated into the resulting ketone product. smolecule.comukm.my This finding was significant as it clarified that water acts as a reactant in the hydrolysis step, rather than the reaction proceeding through a water-free pathway. smolecule.comukm.my The stability and degradation kinetics of the thioketal can be tuned by substituents, a feature that has been explored through structure-property relationship studies like Hammett correlations. smolecule.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactions of d-glucose ethylene (B1197577) thioketal at a molecular level. These methods provide detailed information on reaction energetics, transition states, and the influence of various factors on reaction outcomes.

The formation of d-glucose ethylene thioketal (an acid-catalyzed thioketalization) has been examined using computational methods. The established mechanism involves the initial protonation of the aldehyde oxygen of glucose, which enhances the electrophilicity of the carbonyl carbon. smolecule.com This is followed by a nucleophilic attack from one of the sulfur atoms of ethanedithiol to form a hemithioacetal intermediate. An intramolecular attack by the second sulfur atom then leads to the cyclic thioketal structure, proceeding through a stabilized thionium ion intermediate. smolecule.com

Density Functional Theory (DFT) calculations have been employed to probe this process. smolecule.com These studies have shown that the energy barrier for the formation of the dithioacetal is significantly influenced by the choice of catalyst and solvent conditions. smolecule.com While DFT is a powerful tool for studying electronic structures and reaction pathways, its accuracy can be limited by the chosen exchange-correlation functional and the high computational cost for very large systems. jscholarpublishers.comukm.my Nevertheless, DFT has been successfully used to study the structural and electronic properties of d-glucose and its derivatives, providing insights into their reactivity. jscholarpublishers.comnih.gov

Theoretical modeling extends beyond the formation of thioketals to explain their subsequent reactions and selectivity. DFT calculations have been particularly insightful in rationalizing the observed regioselectivity in the dehydration of sugar thioacetals.

As mentioned previously, theoretical modeling of the cyclic carbonate intermediate in the dehydration reaction provided a clear energetic rationale for the observed differences in reactivity between syn and anti C-2/C-3 diols. nih.gov DFT calculations showed that the formation of the cyclic carbonate from a syn thioacetal is considerably less endergonic (more favorable) than its formation from an anti thioacetal. jscholarpublishers.comnih.gov This computational finding directly supports the experimental observation that sugars with the anti configuration are resistant to dehydration under these conditions. jscholarpublishers.comnih.gov

Furthermore, computational models have been used to analyze the conversion of biomass-derived sugars in various catalytic systems. laccei.org For instance, DFT has been used to study the isomerization of glucose to fructose (B13574) over Sn-BEA zeolite catalysts, analyzing reaction mechanisms and the effect of solvents. laccei.org These studies, while not directly on thioketals, demonstrate the power of theoretical modeling to predict reaction energies and barriers, guiding the selection of optimal reaction conditions and catalysts for transformations of glucose derivatives. laccei.org

Quantum Chemical Analysis of Transition States and Energetics

The elucidation of reaction mechanisms at a molecular level is greatly enhanced by computational quantum chemistry. Methods such as Density Functional Theory (DFT) have become indispensable tools for investigating the intricate details of reaction pathways, including the characterization of transient intermediates and high-energy transition states. In the context of thioketal reactions, particularly those involving complex structures like sugar-derived thioacetals, quantum chemical analyses provide profound insights into reaction feasibility, selectivity, and the underlying energetic landscapes.

Research Findings from Computational Studies

Computational studies on thioketal reactions, while not extensively focused on this compound itself, have provided significant data on analogous systems, such as the dithioacetals of other sugars. A notable area of investigation has been the regioselective dehydration of sugar thioacetals. These studies help in understanding the factors that govern the reactivity and stability of intermediates and transition states.

One key study focused on the base-catalyzed dehydration of sugar dithioacetals, proposing a mechanism that proceeds through a cyclic carbonate intermediate. DFT calculations were employed to probe the energetics of this pathway and to explain the observed experimental stereoselectivity. It was found that the stereochemistry at the C-2 and C-3 positions of the sugar backbone plays a crucial role in the reaction's success. nih.govacs.orgucl.ac.uk

For instance, the dehydration is successful for sugars with a syn relationship between the C-2 and C-3 hydroxyl groups (like L-arabinose) but gives little to no conversion for those with an anti relationship (like D-ribose). nih.govucl.ac.uk Quantum chemical calculations have provided a quantitative explanation for this observation.

DFT calculations revealed that the formation of the proposed cyclic carbonate intermediate from a syn-diol thioacetal is significantly more favorable (less endergonic) than from an anti-diol counterpart. ucl.ac.uk The free energy change (ΔG) for the formation of the cyclic carbonate from the L-arabinose dithioacetal (syn) was found to be approximately 21 kJ/mol more favorable than the corresponding transformation for the D-ribose dithioacetal (anti). ucl.ac.uk This energetic difference is substantial and supports the hypothesis that the formation of this intermediate is a critical step in the reaction mechanism.

The less favorable formation of the cyclic carbonate from the anti-diol is attributed to increased steric hindrance in the resulting syn-configured cyclic carbonate. This steric strain not only raises the energy of the intermediate but may also hinder the subsequent E2 elimination step by preventing the optimal geometric alignment of the C-1 proton for abstraction by the base. acs.orgucl.ac.uk

Data Tables

The power of quantum chemical analysis is best illustrated through the precise energetic data it provides. The following tables summarize key findings from DFT calculations on the dehydration of model sugar thioacetals. The calculations were typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) and often include solvent effects through models like the IEFPCM method. rsc.org

Table 1: Calculated Free Energy Differences for Cyclic Carbonate Formation

This interactive table presents the calculated free energy data for the formation of cyclic carbonate intermediates from syn and anti sugar dithioacetals, highlighting the energetic basis for the observed reactivity differences.

| Reactant (Sugar Thioacetal) | Stereochemistry (C2-OH, C3-OH) | Intermediate (Cyclic Carbonate) | Relative Free Energy of Formation (ΔΔG) | Computational Outcome |

| L-Arabinose dithioacetal | syn | trans-cyclic carbonate | 0 kJ/mol (Reference) | Favorable |

| D-Ribose dithioacetal | anti | cis-cyclic carbonate | +21 kJ/mol | Unfavorable |

Data sourced from computational studies on sugar thioacetal dehydration. ucl.ac.uk The values represent the relative difference in the free energy of formation between the two diastereomeric systems.

Table 2: Key Computational Parameters for Thioacetal Reaction Studies

This table outlines the typical computational methods and parameters employed in the quantum chemical analysis of thioketal and related reactions.

| Parameter | Description | Typical Values/Methods |

| Method | The primary quantum mechanical approach used. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T)) |

| Functional | The specific approximation used for the exchange-correlation energy in DFT. | B3LYP, M06, PBE0, ωB97X-D |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G*, 6-311+G(d,p), def2-TZVP, aug-cc-pVDZ |

| Solvent Model | Method to approximate the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD) |

| Analysis Type | The specific computational tasks performed. | Geometry Optimization, Frequency Calculation, Transition State Search (e.g., QST2, Berny), Intrinsic Reaction Coordinate (IRC) |

The analysis of transition states involves locating the first-order saddle point on the potential energy surface that connects reactants and products. Frequency calculations are then performed to confirm the nature of this stationary point (one imaginary frequency) and to derive thermochemical data like zero-point vibrational energy (ZPVE) and free energies. rsc.orgnih.gov Intrinsic Reaction Coordinate (IRC) calculations are often used to verify that the identified transition state correctly connects the desired reactant and product minima. These rigorous computational procedures provide a detailed and quantitative picture of the reaction mechanism, offering insights that are often inaccessible through experimental means alone.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for elucidating the complex three-dimensional structure of d-Glucose (B1605176) ethylene (B1197577) thioketal. By probing how the molecule interacts with electromagnetic radiation, researchers can map out its carbon framework and identify its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of d-Glucose ethylene thioketal in solution. It provides precise information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is complex due to the multiple chiral centers and hydroxyl groups. The protons on the glucose backbone typically appear as a series of multiplets between 3.0 and 5.0 ppm. The four protons of the ethylene thioketal ring (the dithiolane group) are chemically distinct and usually resonate as a complex multiplet pattern in the range of 2.8 to 3.5 ppm. The hydroxyl protons are often observed as broad signals that can exchange with deuterium (B1214612) oxide (D₂O). Specific assignments require advanced techniques. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule. The carbon of the thioketal group (C-1) is uniquely deshielded by the two sulfur atoms and typically appears around 50-60 ppm. The carbons of the ethylene group in the dithiolane ring resonate in the 38-45 ppm range. The remaining carbons of the glucose skeleton (C-2 to C-6) appear between 60 and 85 ppm. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ (if present) groups. organicchemistrydata.org

2D-NMR Spectroscopy : Given the spectral complexity, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) : An H-H COSY experiment reveals which protons are coupled to each other, allowing researchers to trace the proton connectivity along the glucose backbone and within the dithiolane ring. chemicalbook.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, linking the assignments from the ¹H spectrum to the ¹³C spectrum.

A summary of expected NMR chemical shifts is presented in the table below, based on data from structurally similar compounds. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (methine) | ~4.5 - 5.0 (d) | ~50 - 60 |

| H-2 to H-5 (glucose backbone) | ~3.0 - 4.2 (m) | ~70 - 85 |

| H-6 (CH₂) | ~3.6 - 3.8 (m) | ~60 - 65 |

| -SCH₂CH₂S- (dithiolane) | ~2.8 - 3.5 (m) | ~38 - 45 |

| -OH (hydroxyls) | Variable, broad | N/A |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the multiple hydroxyl groups. docbrown.info C-H stretching vibrations from the aliphatic backbone and dithiolane ring appear just below 3000 cm⁻¹. The C-O stretching vibrations of the primary and secondary alcohols give rise to strong, complex absorptions in the 1000-1150 cm⁻¹ region. docbrown.inforesearchgate.net The presence of the C-S bonds from the thioketal can be inferred from weak absorptions in the fingerprint region (600-800 cm⁻¹), though these are often difficult to assign definitively. rsc.org

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohols) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C-O Stretch (alcohols) | 1000 - 1150 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy : Since this compound lacks extensive conjugation or strong chromophores, its UV-Vis spectrum is not particularly informative for structural elucidation. Saturated thioethers, like the dithiolane ring, exhibit weak UV absorption bands at around 200-220 nm. However, these are often masked by solvent cutoffs and are generally not used for routine characterization. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Electron Impact (EI) Mass Spectrometry : In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. uni-saarland.de While this can make it difficult to observe the molecular ion (M⁺·), the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. A characteristic and often intense fragment ion for acyclic dithioacetals of sugars is observed at a mass-to-charge ratio (m/z) of 105. researchgate.net This fragment corresponds to the cleavage of the C1-C2 bond of the sugar, with the charge retained on the dithiolane-containing fragment, [CH(SCH₂CH₂)S]⁺. researchgate.net

Chemical Ionization (CI) Mass Spectrometry : CI is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. uni-saarland.denih.gov This process imparts less energy to the molecule, resulting in significantly less fragmentation and a prominent pseudomolecular ion, such as [M+H]⁺ or [M+NH₄]⁺. nih.govcopernicus.org This makes CI-MS particularly useful for confirming the molecular weight of this compound when EI-MS fails to show a clear molecular ion peak. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of this compound. measurlabs.com This technique measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net By determining the exact mass, it is possible to calculate a unique elemental composition (C₈H₁₆O₅S₂), distinguishing it from any other combination of atoms that might have the same nominal mass. rsc.orgnih.gov This high level of precision is critical for verifying the identity of a newly synthesized compound and is a standard requirement for publication in chemical research. labmanager.com

Isotope labeling involves strategically replacing one or more atoms in this compound with a heavier isotope, such as ¹³C, ²H (deuterium), or ¹⁸O. sigmaaldrich.com The labeled compound can then be used as a tracer in chemical or biological systems, and its fate can be monitored by MS or NMR. nih.govnih.gov

For example, if this compound is synthesized from D-Glucose-1-¹³C, the ¹³C label at the C-1 position can be tracked through subsequent reactions. nih.gov Mass spectrometry can easily distinguish between the unlabeled and labeled molecules by their difference in mass. This approach is powerful for elucidating reaction mechanisms. For instance, studies on the oxidative degradation of related thioketals have used water labeled with ¹⁸O (H₂¹⁸O) to determine whether oxygen from water is incorporated into the final products, providing crucial evidence for the proposed reaction pathway. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of this compound, providing robust methods for assessing its purity and for separating it from complex mixtures. The selection of a specific chromatographic method depends on the volatility and polarity of the compound and the matrix in which it is present. Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile derivatives, while high-performance liquid chromatography is versatile for the separation of the compound in its native or derivatized form.

Gas Chromatography-Mass Spectrometry (GC/MS) for Thioketal Derivatives

Gas chromatography is a premier technique for the separation and analysis of volatile compounds. For non-volatile molecules like this compound, derivatization is a necessary prerequisite to increase their volatility for GC analysis. The coupling of GC with a mass spectrometer (MS) allows for the sensitive detection and structural elucidation of the separated compounds based on their mass-to-charge ratio.

The analysis of monosaccharides, including glucose, as their dithioacetal derivatives is a well-established method that offers significant advantages. The formation of acyclic dithioacetals, such as this compound or its close analog d-glucose diethyldithioacetal, results in a single, well-defined peak in the gas chromatogram for each sugar. This simplifies the chromatographic profile compared to the multiple peaks observed for underivatized sugars due to the presence of anomers in solution.

Further derivatization of the hydroxyl groups of the thioketal, typically through silylation to form trimethylsilyl (B98337) (TMS) ethers or through acetylation, is required to achieve the necessary volatility for GC analysis. The resulting persilylated or peracetylated this compound can then be readily separated and analyzed by GC/MS.

Research Findings:

Studies on the GC/MS analysis of sugar dithioacetal derivatives have provided valuable insights into their chromatographic behavior and mass spectral fragmentation patterns. For instance, the electron impact (EI) mass spectra of dialkyldithioacetal acetate (B1210297) derivatives of aldoses are characterized by a prominent cleavage of the C1-C2 bond, with the positive charge being retained on the C1 fragment containing the sulfur atoms. lcms.cz This specific fragmentation is highly useful for structural confirmation.

The table below summarizes typical conditions and findings for the GC/MS analysis of thioketal derivatives of glucose.

| Parameter | Description |

| Derivatization | 1. Thioacetal formation (e.g., with ethanethiol (B150549) or 1,2-ethanedithiol). 2. Silylation (e.g., with BSTFA or MSTFA) or Acetylation (e.g., with acetic anhydride). |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5, SE-54, DB-XLB). ub.edu |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Splitless or split injection. |

| Temperature Program | An initial temperature hold followed by a ramp to a final temperature (e.g., 80°C for 1 min, then ramp to 280°C at 20°C/min). ub.edu |

| MS Ionization | Electron Impact (EI) at 70 eV. |

| MS Detection | Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

This table is a composite representation based on established methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of this compound without the need for further derivatization. However, derivatization can be employed to enhance detection sensitivity, particularly for detectors like UV-Vis.

The acyclic and less polar nature of this compound compared to its parent monosaccharide, d-Glucose, dictates the choice of HPLC mode. While native sugars are often analyzed using normal-phase, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC), the thioketal derivative is more amenable to reversed-phase HPLC. lcms.cznih.gov

Reversed-Phase HPLC (RP-HPLC):

In RP-HPLC, a non-polar stationary phase (e.g., C18, C8, phenyl-hexyl) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Less polar compounds, such as this compound, are retained longer on the column. The purity of this compound can be assessed by monitoring the chromatogram for extraneous peaks.

A significant advantage of forming the ethylene thioketal derivative is the introduction of a chromophore that allows for UV detection. Research has shown that sugar diethyl dithioacetals exhibit strong UV absorption, enabling sensitive detection at low wavelengths (e.g., 215 nm). nih.gov This provides a more sensitive and often more specific alternative to the commonly used refractive index (RI) detector for underivatized sugars.

Research Findings:

Studies have demonstrated the successful separation of sugar diethyl dithioacetals using reversed-phase HPLC with a mobile phase of 30% acetonitrile in water. nih.gov The use of pentafluorophenyl (PFP) and phenyl-hexyl stationary phases has also been shown to be effective for the purification of protected monosaccharides, offering different selectivity compared to traditional alkyl-linked phases. rsc.org

The following table outlines typical parameters for the HPLC analysis of this compound.

| Parameter | Description |

| Stationary Phase | Reversed-phase: C18, Phenyl-Hexyl, or Pentafluorophenyl (PFP). rsc.org |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic modifier (e.g., acetonitrile or methanol). nih.gov |

| Detector | UV-Vis detector (e.g., at 215 nm) or Refractive Index (RI) detector. nih.gov |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) for improved peak shape and reproducibility. |

This table is a composite representation based on established methods for analogous compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC):

HILIC presents an alternative separation mechanism that can be explored for this compound. This technique uses a polar stationary phase (similar to normal-phase chromatography) with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. ub.edunih.gov HILIC is particularly useful for separating polar and moderately polar compounds and could offer a different selectivity profile for the analysis of this compound and its potential impurities.

Strategic Utility of D Glucose Ethylene Thioketal in Advanced Chemical Synthesis

Role as Acid-Stable Protecting Groups for Carbonyl Compounds in Multi-Step Synthesis

In the intricate sequences of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy to ensure chemoselectivity. Protecting groups are reversibly introduced to shield a specific functional group from unwanted reactions while transformations are carried out elsewhere in the molecule. The carbonyl group of aldehydes and ketones is particularly susceptible to nucleophilic attack and reduction, necessitating its protection in many synthetic routes.

D-glucose (B1605176) ethylene (B1197577) thioketal exemplifies the utility of thioketals as robust protecting groups for carbonyls. Formed by the reaction of a carbonyl compound with a dithiol, thioketals exhibit significantly greater stability under acidic conditions compared to their oxygen analogs, acetals. This enhanced stability is a key advantage, allowing for the selective deprotection of acetals in the presence of thioketals, a tactic often employed in the synthesis of complex polyfunctional molecules. researchgate.netresearchgate.net

The stability of thioketals stems from the lower basicity and greater polarizability of sulfur compared to oxygen, which makes the C-S bond less susceptible to protonation and subsequent cleavage. This acid stability allows for a broader range of reaction conditions to be used on other parts of the molecule without compromising the integrity of the protected carbonyl. Deprotection of the thioketal is typically achieved under specific, often oxidative or reductive, conditions using reagents such as mercuric chloride, N-bromosuccinimide, or through desulfurization with Raney nickel, ensuring that the protecting group can be removed when desired without affecting other acid-sensitive functionalities. youtube.comyoutube.com

Table 1: Comparative Stability of Carbonyl Protecting Groups

| Protecting Group | Formation Conditions | Stable To | Cleavage Conditions |

|---|---|---|---|

| Acetal (B89532)/Ketal | Diol, Acid Catalyst | Basic conditions, Nucleophiles, Hydrides, Oxidizing/Reducing agents | Aqueous Acid (e.g., HCl, H₂SO₄) |

| Thioketal | Dithiol, Lewis/Protic Acid | Acidic & Basic conditions, Nucleophiles, Hydrides | Heavy metal salts (e.g., HgCl₂), Alkylating agents, Oxidizing agents (e.g., H₂O₂, NBS), Raney Nickel |

| Silyl Ether | Silyl Halide, Base | Most non-acidic/non-fluoride conditions | Fluoride ions (e.g., TBAF), Acidic conditions |

Application as Versatile Synthetic Intermediates in Total Synthesis of Complex Molecules

Beyond its role as a passive shield, the d-glucose ethylene thioketal scaffold serves as an active and versatile intermediate in the total synthesis of complex natural products and their analogs. The inherent chirality of the glucose backbone provides a powerful tool for stereocontrolled synthesis, making it an attractive starting material for building enantiomerically pure molecules. nih.govlibretexts.org

The thioketal moiety can be strategically manipulated to introduce other functional groups. One important transformation is reductive desulfurization, which replaces the C-S bonds with C-H bonds, effectively converting the protected carbonyl into a methylene (B1212753) group. researchgate.netgoogle.com This reaction is commonly carried out using Raney nickel. While this removes the thioketal, related reactions can lead to alkylation. For instance, the sulfur atoms can be activated and displaced by nucleophiles or undergo rearrangement to facilitate the introduction of alkyl chains. Furthermore, thioacetals and thioketals are utilized as precursors for fluorination in organic synthesis. mdpi.com

The sulfur chemistry of the thioketal group enables its use in carbon-carbon bond-forming reactions, particularly for olefin synthesis and chain elongation. A notable example is the Ramberg–Bäcklund reaction, an organic reaction that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. wikipedia.org A thioketal can be oxidized to the corresponding sulfone, and subsequent halogenation and treatment with a base can initiate the Ramberg–Bäcklund rearrangement. This methodology has been successfully applied to glucose derivatives to prepare exo-glycals, which are valuable intermediates for synthesizing C-glycosides and other complex carbohydrate structures. nih.govresearchgate.netyork.ac.uk These reactions effectively elongate the carbon chain and introduce unsaturation, providing a gateway to further functionalization.

In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together in the final stages. This approach is often more efficient than a linear synthesis for constructing large, complex molecules. D-glucose, with its multiple stereocenters and functional handles, is an ideal chiral building block for creating these advanced intermediates. nih.gov By protecting the anomeric position as an ethylene thioketal, the rest of the hydroxyl groups on the glucose scaffold can be selectively functionalized. This modified glucose derivative can then be coupled with another complex molecular fragment, with the thioketal serving as a stable protecting group or a latent carbonyl for subsequent transformations after the key fragments are assembled.

Integration into Chemically Responsive Materials and Polymer Design

The unique reactivity of the thioketal linkage has been harnessed in the field of materials science, particularly in the design of "smart" or environmentally responsive polymers. These materials are engineered to undergo specific chemical or physical changes in response to external stimuli.

One of the most significant applications of thioketal chemistry in materials science is the development of linkers that are sensitive to reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) (O₂⁻), are present at elevated levels in certain pathological environments, such as inflamed tissues and tumors. nih.gov This physiological difference provides an opportunity for targeted drug delivery.

Thioketal linkages are stable under normal physiological conditions but are readily cleaved in the presence of high ROS concentrations. bohrium.commdpi.com This cleavage mechanism involves the oxidation of the sulfur atoms, leading to the breakdown of the thioketal into smaller, non-toxic molecules (typically a ketone and two thiols). mdpi.com This property has been widely exploited to create ROS-responsive drug delivery systems. taylorandfrancis.com For example, a therapeutic agent can be conjugated to a polymer backbone via a thioketal linker. nih.gov The resulting polymer can self-assemble into nanoparticles, encapsulating the drug. When these nanoparticles accumulate in a ROS-rich environment like a tumor, the thioketal linkers break, triggering the disassembly of the nanoparticle and the release of the drug directly at the target site. nih.gov The use of a d-glucose-derived component in such a system can enhance biocompatibility and water solubility.

Table 2: Features of ROS-Responsive Thioketal-Based Systems

| Feature | Description |

|---|---|

| Stimulus | Elevated levels of Reactive Oxygen Species (ROS) |

| Mechanism | Oxidative cleavage of the thioketal C-S bonds |

| Cleavage Products | Corresponding ketone and thiol-containing molecules |

| Key Advantage | Stability in normal physiological conditions, selective degradation in pathological environments |

| Applications | Targeted drug delivery, stimuli-responsive hydrogels, diagnostic probes |

Incorporation into Polymer Backbones for Controlled Chemical Responsiveness

The integration of this compound into polymer backbones represents a sophisticated strategy for designing "smart" materials with controlled chemical responsiveness. These polymers are engineered to undergo specific, predictable changes in their structure and properties in response to particular chemical stimuli. The thioketal linkage, being sensitive to reactive oxygen species (ROS), is particularly valuable for applications in environments where ROS levels are elevated, such as in inflamed tissues or certain intracellular compartments. nih.govnih.gov

When this compound is used as a monomer or a constituent of a monomer in polymerization, the resulting polymer chain contains ROS-cleavable linkages. mdpi.com In the presence of ROS like hydrogen peroxide (H₂O₂) or hydroxyl radicals, the thioketal group is cleaved, leading to the breakdown of the polymer backbone. nih.govmdpi.com This degradation can be precisely controlled by the concentration of the ROS stimulus, allowing for on-demand disassembly of the polymer matrix. This mechanism is highly sought after for advanced applications such as targeted drug delivery, where an encapsulated therapeutic agent can be released specifically at a disease site characterized by high oxidative stress. nih.govencyclopedia.pub